Palmitoylisopropylamide

FAAH inhibition Endocannabinoid Anandamide metabolism

Palmitoylisopropylamide is a selective FAAH inhibitor (pI50 4.89) with negligible CB1/CB2 affinity (IC50 >100 µM), enabling studies of elevated anandamide signaling without direct receptor agonism. It exhibits 6-11x lower off-target cytotoxicity in C6 glioma cells vs. AM404/VDM11 (30 µM vs. 2.7-4.9 µM IC50), making it ideal for long-term cell assays. For research use only.

Molecular Formula C19H39NO
Molecular Weight 297.527
CAS No. 189939-61-5; 24602-86-6
Cat. No. B2980071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoylisopropylamide
CAS189939-61-5; 24602-86-6
Molecular FormulaC19H39NO
Molecular Weight297.527
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(C)C
InChIInChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)
InChIKeyTZYVUGCYYQOTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Palmitoylisopropylamide (PIA) FAAH Inhibitor Technical Profile & Procurement Guide


Palmitoylisopropylamide (PIA; CAS 189939-61-5) is a synthetic fatty acid amide analog of the endogenous lipid messenger palmitoylethanolamide (PEA) [1]. It is primarily recognized as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) . Unlike many direct cannabinoid receptor agonists, PIA is characterized by its negligible affinity for CB1 and CB2 receptors (IC50 > 100 µM) . This functional selectivity makes it a valuable tool for dissecting the role of FAAH inhibition and AEA accumulation independently of direct receptor activation.

PIA vs. PEA Analogs: Why Structural Nuance Determines FAAH Inhibition and Cellular Safety


Substituting palmitoylisopropylamide (PIA) with seemingly similar fatty acid amides like palmitoylethanolamide (PEA) or oleoylethanolamide (OEA) introduces critical variations in potency, mechanism, and cellular impact [1]. While all three compounds inhibit FAAH-mediated AEA metabolism, they do so with differing pI50 values and, crucially, distinct kinetic mechanisms (competitive vs. mixed-type inhibition) [1]. Furthermore, PIA exhibits a unique profile in cellular assays, reducing C6 glioma cell proliferation only at significantly higher concentrations (30 µM) compared to other uptake inhibitors like AM404 (IC50 4.9 µM) and VDM 11 (IC50 2.7 µM) [2]. This evidence underscores that the isopropylamide modification confers a specific functional fingerprint that cannot be assumed for other PEA homologs, making direct substitution scientifically invalid and potentially misleading for experimental outcomes.

Quantitative Differentiation of PIA: Comparative Analysis vs. PEA, OEA, and AM404


FAAH Inhibition Potency and Mechanism: PIA vs. PEA and OEA

In a direct comparative study of rat brain FAAH, palmitoylisopropylamide (PIA) inhibited [3H]-anandamide metabolism with a pI50 of 4.89 (mixed-type inhibition). In the same assay, its structural analog palmitoylethanolamide (PEA) exhibited a pI50 of ~5.0 (competitive inhibition), while oleoylethanolamide (OEA) had a pI50 of 5.33 (mixed-type inhibition) [1]. Although PEA's pI50 is slightly higher, the key differentiator is the mode of inhibition: PEA acts as a competitive substrate, while PIA and OEA exhibit mixed-type kinetics, suggesting binding to both enzyme and enzyme-substrate complex [1].

FAAH inhibition Endocannabinoid Anandamide metabolism Kinetic analysis

CB1 and CB2 Receptor Binding Selectivity: PIA vs. Direct Agonists

Palmitoylisopropylamide (PIA) displays minimal binding affinity for human cannabinoid receptors. In receptor binding assays using CHO cells expressing human CB1 or CB2 receptors, PIA exhibited an IC50 > 100 µM for displacement of [3H]-CP 55,940 (CB1) and [3H]-WIN 55,212-2 (CB2) . This is in stark contrast to direct cannabinoid agonists like CP 55,940, which have nanomolar affinity for these receptors. Even at 100 µM, PIA produced only modest inhibition (25.4% at CB1 and 12.3% at CB2) . This functional selectivity for FAAH over cannabinoid receptors is a defining characteristic that distinguishes PIA from compounds that act as direct CB1/CB2 agonists or mixed FAAH/agonist molecules.

Cannabinoid receptor CB1/CB2 Off-target activity Binding assay

Cellular Proliferation Impact: PIA vs. AM404 and VDM 11 in C6 Glioma Cells

In a study assessing non-specific cellular effects, palmitoylisopropylamide (PIA) was compared to the anandamide uptake inhibitors AM404 and VDM 11 for their impact on C6 glioma cell proliferation. AM404 and VDM 11 potently inhibited cell growth with IC50 values of 4.9 µM and 2.7 µM, respectively. In contrast, PIA required a significantly higher concentration of 30 µM to produce significant inhibition [1]. This indicates that at concentrations effective for blocking AEA accumulation (1-30 µM), PIA has a much lower propensity to induce off-target anti-proliferative effects compared to these common tool compounds.

Cytotoxicity Cell proliferation Glioma In vitro safety

AEA Uptake Inhibition in Intact Cells: PIA vs. PEA and Other Analogs

Beyond FAAH inhibition, palmitoylisopropylamide (PIA) uniquely affects the cellular uptake of anandamide (AEA). In intact C6 glioma cells, PIA (30 and 100 µM) and palmitoylcyclohexamide (100 µM) produced significantly more inhibition of [3H]-AEA uptake than could be explained by FAAH inhibition alone [1]. In direct comparison, PIA and oleoylethanolamide (OEA) inhibited the formation of [3H]-ethanolamine from [3H]-AEA to a similar extent as the prototypical uptake inhibitor AM404, whereas palmitoylethanolamide (PEA) and R-palmitoyl-(2-methyl)ethanolamide were notably less effective [1]. This indicates PIA possesses a dual-action profile (FAAH inhibition plus uptake blockade) that is distinct from PEA.

Anandamide uptake Endocannabinoid Cellular accumulation Entourage effect

Defined Research Applications for Palmitoylisopropylamide Based on Comparative Evidence


Dissecting Endocannabinoid Tone via FAAH Inhibition Without CB1/CB2 Confounds

PIA is ideally suited for studies requiring elevation of anandamide (AEA) levels without direct activation of cannabinoid receptors. As established in Section 3, PIA's IC50 for CB1/CB2 receptors exceeds 100 µM, while its pI50 for FAAH inhibition is 4.89 . This functional separation is not seen with many other FAAH inhibitors or AEA uptake blockers. Researchers investigating the physiological consequences of enhanced AEA signaling that are independent of direct CB1/CB2 agonism can confidently employ PIA as a selective tool, avoiding the confounding variables introduced by compounds like AM404 or OEA, which have some receptor affinity.

Long-Term In Vitro Studies in Proliferation-Sensitive Cell Models

For experiments involving primary cells or cell lines sensitive to cytotoxicity, PIA offers a significant advantage over common AEA uptake inhibitors. As quantified in Section 3, PIA requires a 30 µM concentration to inhibit C6 glioma proliferation, whereas AM404 and VDM 11 exhibit IC50 values of 4.9 µM and 2.7 µM, respectively [1]. This 6- to 11-fold reduction in off-target anti-proliferative effects at working concentrations (1-30 µM) makes PIA the preferred choice for long-term assays (e.g., differentiation, gene expression) where sustained cell health is paramount for obtaining reliable and reproducible data.

Investigating the 'Entourage Effect' via Dual FAAH/Uptake Inhibition

PIA's unique ability to inhibit both FAAH-mediated hydrolysis and cellular uptake of AEA [2] positions it as a key compound for studying the 'entourage effect.' In intact cell models, PIA reduces AEA metabolism to a similar extent as the reference uptake inhibitor AM404, a property not shared by its close structural analog PEA [2]. This dual mechanism makes PIA a valuable template for designing next-generation compounds aimed at potentiating endocannabinoid signaling through multiple convergent pathways, and it serves as a critical control for parsing the relative contributions of FAAH and uptake mechanisms to AEA clearance in specific cellular contexts.

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